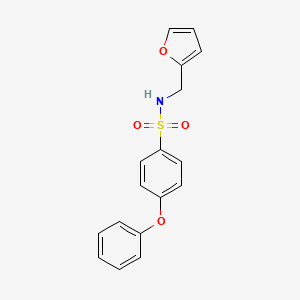

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

Description

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a phenoxy substituent on the benzene ring. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-12,18H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGWDFGKQSAHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving derivatives of benzenesulfonamide showed promising results against lung cancer cell lines (A549) using MTT assays, where the compounds demonstrated substantial cytotoxicity.

Case Study: Efficacy Against Cancer Cell Lines

- Cell Line : A549 (lung cancer)

- Method : MTT assay

- Results : Significant reduction in cell viability was observed, indicating potential for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamide derivatives are known for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This compound has shown effectiveness in reducing bacterial load in infected animal models.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 μg/mL | Significant reduction in bacterial colonies |

| Escherichia coli | 16 μg/mL | Moderate activity observed |

Protein Tyrosine Kinase Inhibition

Another significant application of this compound is its role as a protein tyrosine kinase inhibitor. These inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth and survival.

Mechanism of Action

- Inhibition of Src Family Kinases : The compound selectively inhibits Src family kinases, which are involved in the regulation of various cellular processes including proliferation and survival.

Potential Applications

- Treatment of cancers characterized by overactive Src kinases.

- Development of combination therapies with existing chemotherapeutics to enhance efficacy.

Pharmacological Formulations and Delivery Methods

The administration of this compound can be tailored for various therapeutic strategies:

- Routes of Administration :

- Oral

- Intravenous

- Topical

This flexibility allows for targeted delivery based on the specific condition being treated and patient needs.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound and its derivatives to enhance potency and selectivity. Further studies are also needed to explore:

- The full spectrum of biological activities.

- Mechanisms underlying its anticancer and antimicrobial effects.

- Potential side effects and toxicity profiles.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide

- Structure: Features a methyl group at the para position of the benzene ring instead of phenoxy.

- Synthesis : Prepared via tosylation of furfurylamine, confirmed by $^{13}\text{C}$ NMR (δ = 21.5 ppm for CH$3$, 40.1 ppm for CH$2$-N) .

- Absence of the phenoxy moiety limits π-π stacking interactions, which are critical for target binding in inhibitors like Mcl-1 .

ADAM17 Inhibitors (e.g., N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide)

- Structure: Incorporates a quinoxaline ring fused to the sulfonamide group, with a furan-2-ylmethylamino side chain .

- Activity : Demonstrated potent inhibition of ADAM17 via molecular docking, leveraging the benzopyrazine core for binding .

- Key Differences: The quinoxaline scaffold provides a planar structure for deep pocket penetration, unlike the single benzene ring in the target compound. The methylbenzenesulfonamide group in these inhibitors may confer higher metabolic stability compared to phenoxy-substituted analogs .

Mcl-1 Inhibitors (e.g., N-(3-(((2H-Tetrazol-5-yl)methyl)thio)-4-hydroxynaphthalen-1-yl)-4-phenoxybenzenesulfonamide)

- Structure: Shares the 4-phenoxybenzenesulfonamide group but replaces the furan-2-ylmethyl with a naphthalen-1-yl-tetrazole moiety .

- Activity: Exhibits selective Mcl-1 inhibition (IC$_{50}$ = 4 µM), attributed to the phenoxy group’s role in hydrophobic interactions .

- Key Differences :

Antimicrobial Tetrazole Derivatives (e.g., N-(furan-2-ylmethyl)-1H-tetrazol-5-amine)

- Structure : Tetrazole core with a furan-2-ylmethyl substituent, lacking the sulfonamide group .

- Activity : Compound 6 showed potent antimicrobial activity (4 µg/mL against S. epidermidis) due to the tetrazole’s electron-deficient nature .

- Key Differences :

Structural and Functional Analysis Table

Biological Activity

N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a furan moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

This compound features a furan ring linked to a phenoxybenzenesulfonamide group, which contributes to its pharmacological potential.

1. Anti-inflammatory Activity

Research indicates that compounds containing furan derivatives exhibit significant anti-inflammatory properties. A study highlighted that furan-based compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through modulation of signaling pathways like MAPK and PPAR-ɣ .

Key Findings:

- Mechanism of Action : Inhibition of iNOS protein expression leads to decreased NO production.

- Concentration Dependency : The anti-inflammatory effects were observed in a dose-dependent manner, particularly at concentrations ranging from 5 µM to 20 µM .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. A review noted that furan derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Antibacterial Activity Table:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Listeria monocytogenes | Moderate |

This table summarizes the observed antibacterial activity of related furan derivatives, suggesting a promising spectrum for this compound.

Case Studies

Several case studies have investigated the biological effects of compounds similar to this compound. For instance, one study focused on the efficacy of furan derivatives in treating infections caused by resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide?

Answer:

The synthesis typically involves two key steps: (1) sulfonamide formation via nucleophilic substitution of a sulfonyl chloride with a furan-2-ylmethylamine derivative, and (2) introduction of the phenoxy group through electrophilic aromatic substitution or coupling reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical for yield improvement. For example, anhydrous dimethylformamide (DMF) at 80–100°C under nitrogen atmosphere enhances sulfonamide coupling efficiency . Reductive amination (e.g., using sodium cyanoborohydride) may also be employed for intermediates with secondary amines .

Advanced: How can computational modeling elucidate the binding interactions of this compound with TRPM8 ion channels?

Answer:

Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can predict binding affinities and stability. Key steps include:

- Structural Preparation : Obtain TRPM8 channel coordinates (e.g., from cryo-EM data, PDB ID: 6NR3).

- Ligand Parameterization : Assign partial charges and optimize the compound’s geometry using Gaussian or similar software.

- Binding Site Analysis : Identify critical residues (e.g., Tyr745, Arg842) through binding free energy calculations (MM-PBSA/GBSA).

- Validation : Compare computational results with experimental IC₅₀ values from calcium flux assays .

Basic: What analytical techniques are essential for structural characterization of this sulfonamide?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan methylene protons at δ 4.2–4.5 ppm; sulfonamide NH at δ 7.8–8.2 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 358.0842 for C₁₇H₁₅NO₄S).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Experimental Reprodubility : Standardize assay protocols (e.g., TRPM8 inhibition assays using HEK293 cells vs. primary neurons).

- Batch Purity Analysis : Use HPLC (>99% purity) to exclude impurities as confounding factors.

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structurally similar compounds (e.g., 4-cyano analogs) to assess SAR trends .

Basic: What role does X-ray crystallography play in determining the compound’s supramolecular structure?

Answer:

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms sulfonamide geometry (S–N bond ~1.63 Å).

- Intermolecular Interactions : Identifies hydrogen bonds (e.g., N–H···O=S) and π-π stacking (furan-phenoxy interactions).

- Polymorphism Screening : Detects crystal forms using SHELXT for phase solution .

Advanced: What strategies enhance selectivity for TRPM8 over related channels (e.g., TRPV1)?

Answer:

- Pharmacophore Modification : Introduce substituents at the 4-phenoxy position (e.g., electron-withdrawing groups) to sterically block TRPV1 binding.

- Mutagenesis Studies : Co-crystallize the compound with TRPM8/TRPV1 chimeras to identify selectivity-determining residues.

- In Silico Screening : Use Schrödinger’s Glide to rank analogs based on docking scores against multiple ion channels .

Basic: Which functional groups dictate the compound’s chemical reactivity?

Answer:

- Sulfonamide Group : Participates in nucleophilic substitutions (e.g., alkylation at the N–H position).

- Furan Ring : Undergoes electrophilic substitution (e.g., nitration at the 5-position).

- Phenoxy Moiety : Prone to oxidative cleavage (e.g., with KMnO₄) or Suzuki-Miyaura cross-coupling .

Advanced: How can structure-activity relationship (SAR) studies guide pharmacokinetic optimization?

Answer:

- Lipophilicity Adjustment : Introduce methyl groups at the furan 3-position (clogP reduction from 3.2 to 2.8) to enhance aqueous solubility.

- Metabolic Stability : Replace labile phenoxy ethers with bioisosteres (e.g., pyridyloxy) to reduce CYP450-mediated oxidation.

- Plasma Protein Binding : Measure unbound fraction using equilibrium dialysis; correlate with logD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.